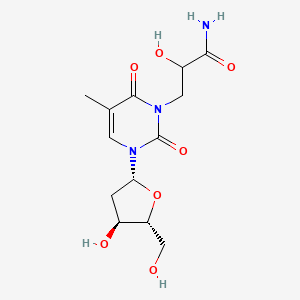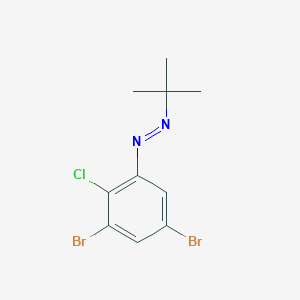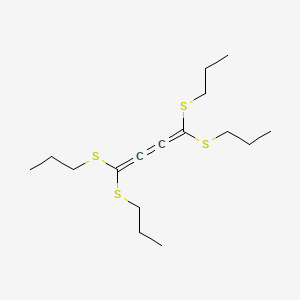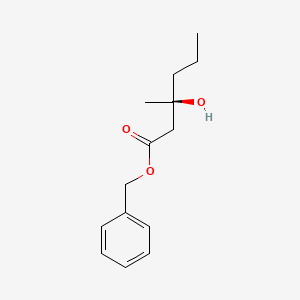
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is a thymidine derivative with the molecular formula C13H19N3O7. This compound is characterized by the presence of an amino group, a hydroxyl group, and an oxo group attached to a propyl chain, which is further connected to the thymidine moiety. Thymidine itself is a nucleoside component of DNA, playing a crucial role in the replication and repair of genetic material.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine typically involves multi-step organic reactions. One common approach is the modification of thymidine through the introduction of the amino, hydroxyl, and oxo groups. This can be achieved through a series of protection and deprotection steps, followed by selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The specific conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may result in a secondary alcohol.
科学的研究の応用
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It may be utilized in the development of new materials or as a reagent in various chemical processes.
作用機序
The mechanism of action of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine involves its incorporation into DNA, where it can interfere with the normal replication process. This can lead to the inhibition of DNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
類似化合物との比較
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with similar structural features.
5-Fluorouracil: A thymidine analog used in cancer treatment.
Zidovudine: An antiviral drug that is also a thymidine analog.
Uniqueness
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
826995-08-8 |
|---|---|
分子式 |
C13H19N3O7 |
分子量 |
329.31 g/mol |
IUPAC名 |
2-hydroxy-3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-15(10-2-7(18)9(5-17)23-10)13(22)16(12(6)21)4-8(19)11(14)20/h3,7-10,17-19H,2,4-5H2,1H3,(H2,14,20)/t7-,8?,9+,10+/m0/s1 |
InChIキー |
ZBXXLDDYOIALQB-NKSXPTFNSA-N |
異性体SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)



![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)

![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)

![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
